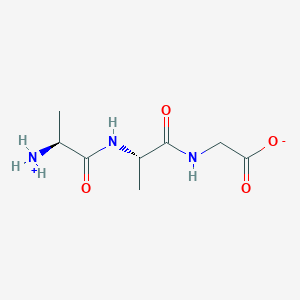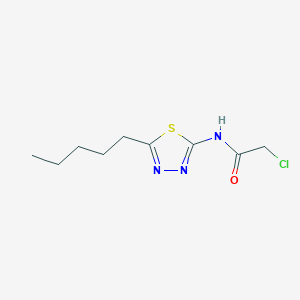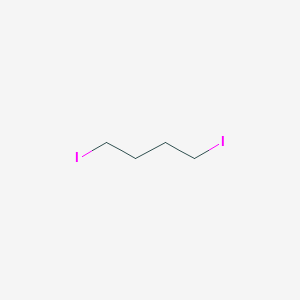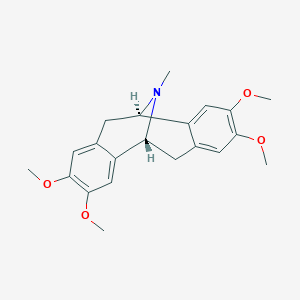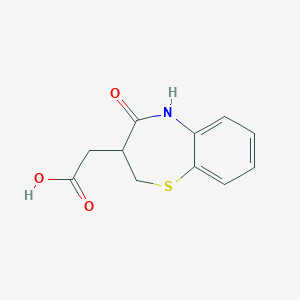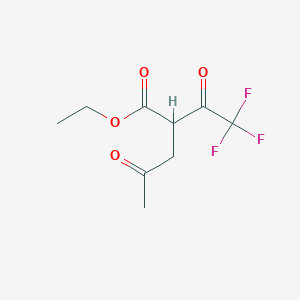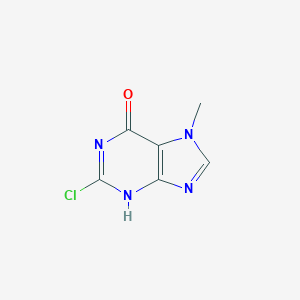
2-Chloro-7-methyl-7h-purin-6-ol
Vue d'ensemble
Description
2-Chloro-7-methyl-7h-purin-6-ol is a derivative of purine, a heterocyclic aromatic organic compound. Purines are widely studied due to their role as components of DNA and RNA, where they function as the building blocks of genetic information. The specific compound , 2-Chloro-7-methyl-7h-purin-6-ol, is not directly mentioned in the provided papers, but it is related to the compounds studied within these papers, which focus on halopurine derivatives and their tautomeric forms.
Synthesis Analysis
The first paper discusses a novel approach to the synthesis of purines that have functionalized carbon substituents or a methyl group at position 6. This is achieved through S(N)Ar-based reactions of 6-halopurine derivatives with ethyl acetoacetate. The process is efficient and does not require a metal catalyst or ligand, which simplifies the synthesis and could potentially lower the cost and environmental impact of the production process .
Molecular Structure Analysis
The second paper provides an in-depth analysis of the molecular structure of 2-amino-6-chloropurine tautomers. Although this compound is not identical to 2-Chloro-7-methyl-7h-purin-6-ol, the methods used in this study, such as vibrational spectroscopy and quantum chemical methods, are relevant for analyzing the molecular structure of similar purine derivatives. The study includes FT-IR and FT-Raman spectroscopy, as well as density functional theory (DFT) calculations to determine the geometry, vibrational frequencies, and electronic properties of the tautomers .
Chemical Reactions Analysis
The chemical reactions involving purine derivatives, such as those described in the first paper, typically involve nucleophilic aromatic substitution (S(N)Ar) mechanisms. These reactions are crucial for modifying the purine ring and introducing various substituents that can alter the compound's properties and potential applications. The synthesis of 2-Chloro-7-methyl-7h-purin-6-ol would likely involve similar chemical reactions, although the specific details are not provided in the papers .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 2-Chloro-7-methyl-7h-purin-6-ol, they do provide insights into the properties of related compounds. For example, the second paper's analysis of tautomeric forms using DFT calculations can reveal information about the compound's stability, reactivity, and electronic properties, such as hyperpolarizability and HOMO-LUMO energies. These properties are important for understanding how the compound might behave in different environments and in potential applications .
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound 2-Chloro-7-methyl-7h-purin-6-ol, belonging to a class of purine derivatives, has been a subject of various synthetic and biological studies due to its structural similarity to naturally occurring purines, which play critical roles in biological systems. Researchers have synthesized 2-substituted N-methoxy-9-methyl-9H-purin-6-amines from corresponding chloropurines, investigating their tautomeric behavior and biological activities. For instance, derivatives of this compound have demonstrated antimycobacterial and antiprotozoal activities, indicating their potential as therapeutic agents. Specifically, the introduction of a methyl group at the 2-position has been found advantageous for enhancing these activities (Roggen et al., 2011).
Tautomerism and Reactivity
Studies focused on the synthesis and tautomerism of N-methoxy-9-methyl-9H-purin-6-amines, with various substituents, including 2-chloro derivatives, have revealed significant insights into their chemical behavior. The tautomeric ratios of these compounds have been extensively analyzed, showing that the presence of certain substituents can drastically influence their chemical reactivity. Such findings are crucial for designing compounds with desired biological activities and chemical properties (Roggen & Gundersen, 2008).
Antimicrobial Properties
The antimicrobial potential of chloropurine derivatives has also been investigated. For example, a specific derivative exhibited considerable antibacterial activity against several bacterial strains, comparing favorably with standard antibiotics. This underscores the significance of chloropurine compounds in developing new antimicrobial agents (Govori & Haziri, 2014).
Evaluation in Cancer Research
In cancer research, the assessment of the DNA repair enzyme O6-methylguanine-DNA-methyl-transferase (MGMT) in tumor tissues is critical for understanding the resistance of tumor cells to certain anticancer drugs. Derivatives of chloropurine, including those related to 2-Chloro-7-methyl-7h-purin-6-ol, have been synthesized and evaluated for their ability to quantify the MGMT status, demonstrating their utility in cancer diagnosis and therapy optimization (Schirrmacher et al., 2002).
Chemical Synthesis and Modification
Further research into the chemical synthesis and modification of chloropurine derivatives has led to the development of novel compounds with potential biological applications. For instance, the synthesis of bis(7-methyl-2- or 6-purinyl) disulfides from substituted purinethiones explores the chemical versatility of chloropurine compounds for pharmaceutical and biochemical applications (Kowalska, 2007).
Safety And Hazards
The compound has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
2-chloro-7-methyl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRDGUDBXFNIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278515 | |
| Record name | 2-Chloro-7-methyl-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methyl-7h-purin-6-ol | |
CAS RN |
16017-76-8 | |
| Record name | 2-Chloro-1,7-dihydro-7-methyl-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16017-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 7860 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016017768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16017-76-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-7-methyl-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



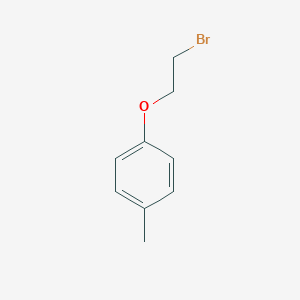
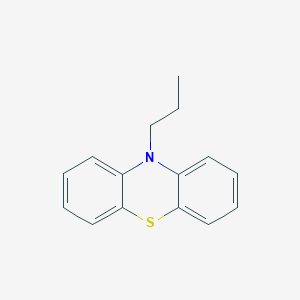
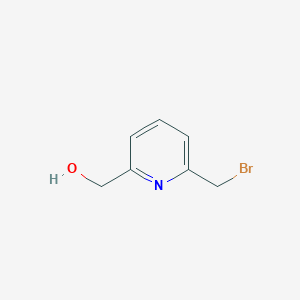
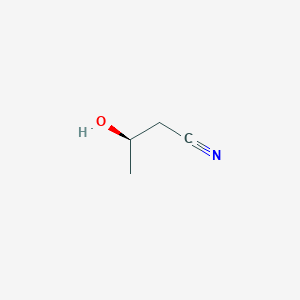
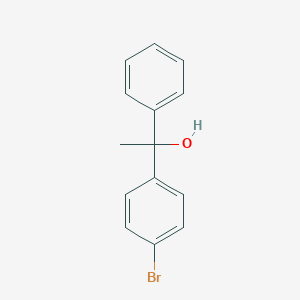
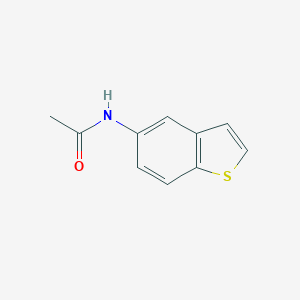
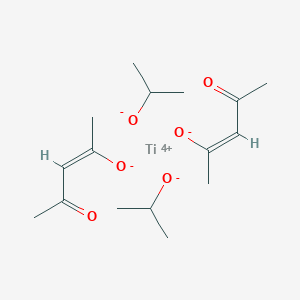
![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)
